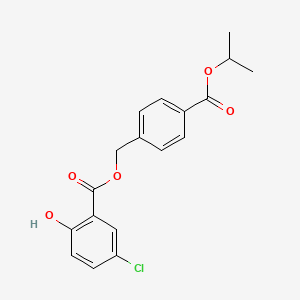
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate, also known as IPCB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPCB is a benzyl ester derivative of 5-chloro-2-hydroxybenzoic acid, which is a well-known anti-inflammatory agent.
Scientific Research Applications
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been tested in various in vitro and in vivo models of inflammation and cancer, and has shown promising results. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been investigated for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier.
Mechanism of Action
The exact mechanism of action of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate is not fully understood, but it is thought to involve the inhibition of inflammatory mediators such as prostaglandins and cytokines. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to inhibit the growth and proliferation of cancer cells. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been shown to improve cognitive function and to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate is also relatively non-toxic, making it suitable for use in in vitro and in vivo experiments. However, 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has some limitations, including its limited solubility in water and its relatively low potency compared to other anti-inflammatory agents.
Future Directions
There are many potential future directions for research on 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate. One area of interest is the development of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate-based drug delivery systems, which could improve the bioavailability and efficacy of the compound. Another area of interest is the investigation of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate involves the reaction of 4-(isopropoxycarbonyl)benzyl chloride with 5-chloro-2-hydroxybenzoic acid in the presence of a base such as sodium carbonate. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of the reaction is typically around 60-70%.
properties
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 5-chloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO5/c1-11(2)24-17(21)13-5-3-12(4-6-13)10-23-18(22)15-9-14(19)7-8-16(15)20/h3-9,11,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZDPMZTZRDNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)

![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
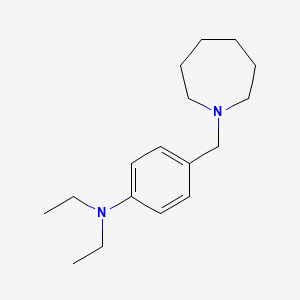
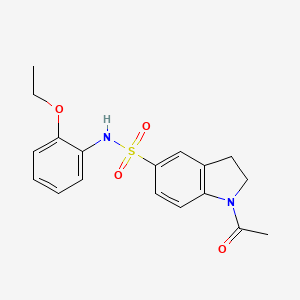
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
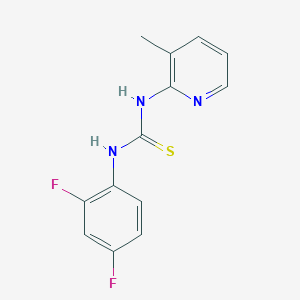
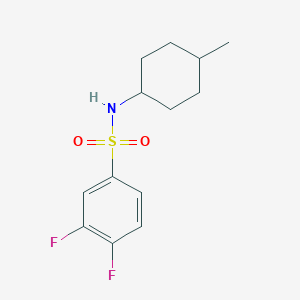
![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
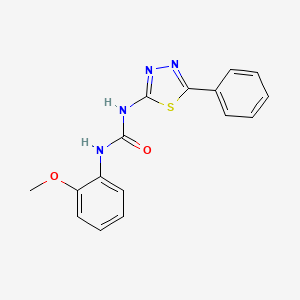
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)